molecular formula C53H66N4O20 B000268 Tartrate de vinorelbine CAS No. 125317-39-7

Tartrate de vinorelbine

Numéro de catalogue B000268
Numéro CAS: 125317-39-7
Poids moléculaire: 1079.1 g/mol
Clé InChI: CILBMBUYJCWATM-KRQCOKQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vinorelbine bitartrate is a semi-synthetic vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus) and is used in the treatment of certain types of cancer. It was first approved by the US Food and Drug Administration (FDA) in 1996 and is now used in the treatment of advanced non-small cell lung cancer, metastatic breast cancer, and ovarian cancer. Vinorelbine bitartrate is a cytotoxic drug and works by inhibiting cell division, causing cells to die. It is administered intravenously and is generally well tolerated with minimal adverse effects.

Applications De Recherche Scientifique

Oncologie : Traitement des tumeurs malignes

Le tartrate de vinorelbine est un médicament de chimiothérapie anti-mitotique qui est utilisé dans le traitement de plusieurs types de tumeurs malignes, notamment le cancer du sein et le cancer du poumon non à petites cellules (CPNPC). Il a été initialement approuvé aux États-Unis dans les années 1990 pour le traitement du CPNPC .

Administration de médicaments par nanoparticules

Le this compound, en tant que médicament hautement hydrophile et à dégradation induite par la température, a été préparé en nanoparticules par un procédé de désolvatation. L'albumine sérique bovine (BSA), en tant que vecteur de médicament, a été stabilisée par réticulation chimique avec du glutaraldéhyde. Le processus d'optimisation de la préparation de nanoparticules de BSA chargées en this compound a été réalisé à l'aide de la méthodologie des surfaces de réponse .

Préparation de ciblage actif

Des nanoparticules de BSA chargées en this compound ont été conjuguées avec du folate, créant un système d'administration de médicaments vecteur de ciblage. Les caractéristiques des nanoparticules, telles que la quantité de conjugaison du folate, la morphologie de surface, la chimie de surface, l'état physique du this compound dans les nanoparticules, la stabilité et le comportement de libération in vitro du médicament ont toutes été étudiées .

Nanoparticules magnétiques multifonctionnelles

Le this compound a été chargé à la surface de nanoparticules d'oxyde de fer produites par une technique solvothermique après revêtement avec de la polydopamine (PDA) avec des rapports pondéraux variables en raison de la polymérisation de la dopamine et de la liaison covalente du thiol-polyéthylène glycol (SH-PEG). L'intégration complète de la conception précise de nanoparticules multifonctionnelles, de la réponse magnétique et de la libération contrôlée de médicaments avec un effet photothermique apporte une perspective différente à la recherche sur le traitement avancé du cancer .

Étalon secondaire pharmaceutique

Le this compound est utilisé comme étalon secondaire pharmaceutique. Il convient à une utilisation dans plusieurs applications analytiques, notamment, mais sans s'y limiter, les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour les analyses qualitatives et quantitatives, les tests de contrôle de la qualité des aliments et des boissons, et d'autres exigences d'étalonnage .

Mécanisme D'action

Vinorelbine tartrate, also known as 5’-Noranhydrovinoblastine tartrate, Vinorelbine ditartrate, or Vinorelbine Bitartrate, is a semi-synthetic vinca alkaloid with a broad spectrum of anti-tumor activity .

Target of Action

Vinorelbine tartrate primarily targets microtubules , which are the principal components of the cell’s structural network . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, segregating chromosomes during cell division .

Mode of Action

Vinorelbine tartrate binds to tubulin, a protein that polymerizes into microtubules . This binding inhibits microtubule formation, thereby disrupting the formation of the mitotic spindle, a structure crucial for cell division . This disruption arrests the cell at metaphase, a stage in cell division, leading to cell death .

Biochemical Pathways

By inhibiting microtubule formation, vinorelbine tartrate affects the mitotic spindle assembly pathway, leading to cell cycle arrest at the metaphase . This arrest triggers apoptosis, or programmed cell death . Additionally, vinorelbine tartrate may interfere with amino acid, cyclic AMP, and glutathione metabolism, as well as cellular respiration and nucleic acid and lipid biosynthesis .

Pharmacokinetics

Vinorelbine tartrate is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . It binds extensively to human platelets and lymphocytes (80% to 91%), and is sequestered in tissues, especially lung, spleen, liver, and kidney, and released slowly . The drug is excreted primarily in bile and feces (50%), with 10% excreted in urine . The terminal half-life of vinorelbine tartrate is estimated to be around 28 to 44 hours .

Result of Action

The primary result of vinorelbine tartrate’s action is the inhibition of cell division, leading to cell death . This makes it effective in the treatment of several types of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, Hodgkin lymphoma, and others .

Action Environment

The efficacy and stability of vinorelbine tartrate can be influenced by various environmental factors. For instance, genetic variations can influence the clearance rate of vinorelbine tartrate, suggesting a strong influence of genetics on the clearance of this drug . Furthermore, the drug’s stability can be affected by temperature, as solutions diluted for infusion are stable for up to 24 hours at temperatures ranging from 5°C to 30°C .

Safety and Hazards

Vinorelbine can cause a severe decrease in the number of blood cells in your bone marrow. This may cause certain symptoms and may increase the risk that you will develop a serious infection . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Orientations Futures

Vinorelbine tartrate is being studied in the treatment of other types of cancer . A study was done on the clearance rate of vinorelbine on individuals with various single polymorphonuclear mutations. It was found that there was 4.3-fold variation in vinorelbine clearance across the cohort, suggesting a strong influence of genetics on the clearance of this drug .

Analyse Biochimique

Biochemical Properties

Vinorelbine tartrate interacts with tubulin, a protein responsible for building the microtubule system which appears during cell division . It interferes with the polymerization of tubulin, thereby inhibiting microtubule formation . This interaction is thought to be the primary mechanism through which Vinorelbine tartrate exerts its antitumor effects .

Cellular Effects

Vinorelbine tartrate has a broad spectrum of anti-tumor activity. It acts as a spindle poison, preventing the chromosomes from spreading to both cell poles during cell division . This results in the arrest of the cell at metaphase, disrupting the formation of the mitotic spindle . It is specific for the M and S phases . Vinorelbine tartrate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Molecular Mechanism

The molecular mechanism of Vinorelbine tartrate involves its binding to tubulin, inhibiting tubulin polymerization into microtubules and spindle formation . This results in the arrest of the cell at metaphase, disrupting the formation of the mitotic spindle . It is specific for the M and S phases . Vinorelbine tartrate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vinorelbine tartrate can change over time. For instance, a study found that there was a 4.3-fold variation in Vinorelbine clearance across a cohort, suggesting a strong influence of genetics on the clearance of this drug . This indicates that the drug’s effects can vary significantly depending on individual genetic factors .

Dosage Effects in Animal Models

In animal models, the effects of Vinorelbine tartrate can vary with different dosages. For instance, a study found that partial response was documented in eight dogs treated with Vinorelbine tartrate. The median time to progression was 88 days, and the median survival time for all dogs was 100 days . This suggests that the drug’s effects can vary significantly depending on the dosage.

Transport and Distribution

Vinorelbine tartrate is administered intravenously . It is extremely important that the intravenous needle or catheter be properly positioned before Vinorelbine tartrate is injected . Administration of Vinorelbine tartrate may result in extravasation causing local tissue necrosis and/or thrombophlebitis .

Subcellular Localization

The subcellular localization of Vinorelbine tartrate is primarily at the mitotic spindle during cell division . It binds to tubulin, a protein responsible for building the microtubule system which appears during cell division . This interaction disrupts the formation of the mitotic spindle, thereby arresting the cell at metaphase .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Vinorelbine Bitartrate can be achieved through a multi-step process starting from precursor compounds that are readily available. The key steps involve the synthesis of the intermediate, vinblastine, followed by its modification to yield Vinorelbine Bitartrate. ", "Starting Materials": [ "Catharanthus roseus (Madagascar periwinkle) leaves", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Tartaric acid", "Vinblastine sulfate", "Sodium borohydride", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Extraction of catharanthine and vindoline from Catharanthus roseus leaves using ethanol", "Hydrolysis of catharanthine to produce vindoline using hydrochloric acid", "Oxidation of vindoline to catharanthine using sodium hydroxide and oxygen", "Condensation of catharanthine and vindoline to produce vinblastine using acetic acid", "Reduction of vinblastine to catharanthine using sodium borohydride", "Methylation of catharanthine to produce 3',4'-didehydro-4'-deoxyvinblastine using methanol and hydrochloric acid", "Hydrolysis of 3',4'-didehydro-4'-deoxyvinblastine to produce Vinorelbine using sodium bicarbonate", "Bitartrate salt formation of Vinorelbine using tartaric acid" ] }

Numéro CAS

125317-39-7

Formule moléculaire

C53H66N4O20

Poids moléculaire

1079.1 g/mol

Nom IUPAC

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38?,39+,42+,43+,44-,45-;2*1-,2-/m011/s1

Clé InChI

CILBMBUYJCWATM-KRQCOKQWSA-N

SMILES isomérique

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

SMILES canonique

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Apparence

Solid powder

Pictogrammes

Acute Toxic; Irritant; Health Hazard

Pureté

> 98%

Synonymes

5' Nor anhydrovinblastine
5'-nor-anhydrovinblastine
KW 2307
KW-2307
KW2307
Navelbine
vinorelbine
vinorelbine tartrate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinorelbine Bitartrate
Reactant of Route 2
Vinorelbine Bitartrate
Reactant of Route 3
Vinorelbine Bitartrate
Reactant of Route 4
Vinorelbine Bitartrate
Reactant of Route 5
Vinorelbine Bitartrate
Reactant of Route 6
Vinorelbine Bitartrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.